Cycloocta-1,5-diene dichloropalladium

Catalog No.
S725074
CAS No.
12107-56-1
M.F
C8H12Cl2Pd
M. Wt
285.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloocta-1,5-diene dichloropalladium

CAS Number

12107-56-1

Product Name

Cycloocta-1,5-diene dichloropalladium

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;palladium(2+);dichloride

Molecular Formula

C8H12Cl2Pd

Molecular Weight

285.50 g/mol

InChI

InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;

InChI Key

RRHPTXZOMDSKRS-PHFPKPIQSA-L

SMILES

Array

Canonical SMILES

C1CC=CCCC=C1.Cl[Pd]Cl

Isomeric SMILES

C1C/C=C\CCC=C1.Cl[Pd]Cl

The exact mass of the compound Dichloro(1,5-cyclooctadiene)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cycloocta-1,5-diene dichloropalladium (CAS 12107-56-1) is a stable, monomeric, and organic-soluble palladium(II) coordination complex featuring a bidentate 1,5-cyclooctadiene (cod) ligand [1]. Unlike raw inorganic palladium salts, this yellow crystalline solid dissolves readily in common organic solvents such as chloroform and dichloromethane, making it a highly processable precursor [1]. Its primary value in procurement lies in the lability of the 'cod' ligand, which is easily and quantitatively displaced by stronger donor ligands like phosphines and N-heterocyclic carbenes (NHCs), establishing it as a universal starting material for the synthesis of advanced homogeneous cross-coupling catalysts [2].

Substituting Pd(cod)Cl2 with raw palladium(II) chloride (PdCl2) introduces severe process bottlenecks; PdCl2 is an insoluble polymeric solid that requires harsh depolymerization conditions—such as refluxing in concentrated hydrochloric acid or neat benzonitrile—before it can react homogeneously with organic ligands [1]. While other soluble precursors like bis(benzonitrile)palladium(II) chloride (Pd(PhCN)2Cl2) avoid this insolubility, their monodentate ligands are prone to slow dissociation over time, reducing long-term shelf stability [2]. Furthermore, attempting to synthesize highly active L2Pd(0) precatalysts from alternative Pd(II) sources often necessitates external reducing agents and complex multi-step protocols that suffer from lower yields and increased precious metal loss [2].

Solubility and Processability Advantage over Polymeric PdCl2

Raw PdCl2 exists as a polymeric solid that is completely insoluble in standard non-coordinating organic solvents, requiring aggressive depolymerization steps to become reactive [1]. In contrast, the coordination of the bidentate cyclooctadiene ligand in Pd(cod)Cl2 breaks this polymeric structure, resulting in a monomeric, square-planar complex that is highly soluble in solvents like chloroform and dichloromethane at room temperature [1]. This allows for immediate, homogeneous reactions with incoming ligands without the need for prior activation.

Evidence DimensionSolubility in non-coordinating organic solvents (e.g., CHCl3, DCM)
Target Compound DataHighly soluble, forms homogeneous monomeric solutions at room temperature
Comparator Or BaselinePdCl2 (Insoluble polymeric solid)
Quantified DifferenceEliminates the need for high-temperature acidic depolymerization prior to ligand addition
ConditionsStandard laboratory conditions (25 °C, 1 atm) in organic solvents

Procuring the soluble Pd(cod)Cl2 complex saves significant processing time and eliminates the need for harsh reagents when synthesizing custom palladium catalysts.

Superior Precursor Efficiency for One-Pot L2Pd(0) Synthesis

The synthesis of highly active L2Pd(0) cross-coupling catalysts, such as (tBu3P)2Pd(0), traditionally requires complex multi-step procedures or external reducing agents when starting from generic Pd(II) salts. However, utilizing Pd(cod)Cl2 as the precursor enables a highly efficient, one-pot synthesis of (tBu3P)2Pd(0) without the need for an external reducing agent [1]. This atom-economical protocol leverages the specific reactivity of the Pd(cod)Cl2 complex to achieve large-scale synthesis with excellent yield and purity, minimizing the loss of expensive precious metal compared to multi-step methods [1].

Evidence DimensionYield and step-count for (tBu3P)2Pd(0) synthesis
Target Compound DataExcellent yield in a single-pot reaction without external reducing agents
Comparator Or BaselineTraditional multi-step Pd(II) reduction protocols
Quantified DifferenceSignificant reduction in process steps and precious metal loss while maintaining high product purity
ConditionsLarge-scale synthesis of bis(tri-tert-butylphosphine)palladium(0)

For industrial and laboratory scale-up, using Pd(cod)Cl2 directly reduces manufacturing complexity and improves the overall yield of high-value active catalysts.

Predictable Ligand Displacement Kinetics for Custom Catalyst Generation

The utility of a palladium precursor depends heavily on the lability of its placeholder ligands. The 1,5-cyclooctadiene ligand in Pd(cod)Cl2 provides an optimal balance: it is strongly bound enough to ensure the complex is an air-stable solid during storage, yet it is highly labile and easily displaced by stronger donor ligands such as phosphines [1]. This clean displacement allows for the rapid generation of L2PdCl2 complexes, with the displaced 'cod' ligand easily removed via simple washing with non-polar solvents [1].

Evidence DimensionLigand displacement efficiency
Target Compound DataQuantitative displacement of 'cod' by phosphines/NHCs at mild conditions
Comparator Or BaselineStronger or less volatile placeholder ligands
Quantified DifferenceEnsures complete conversion to the desired active catalyst without competitive binding from the leaving group
ConditionsIn situ or isolated synthesis of L2PdCl2 complexes in organic solvents

Guarantees highly reproducible catalyst generation, ensuring that downstream cross-coupling reactions are not inhibited by unreacted precursor or strongly-bound residual ligands.

Large-Scale Synthesis of L2Pd(0) Cross-Coupling Precatalysts

Due to its unique reactivity profile, Pd(cod)Cl2 is the preferred starting material for the one-pot, large-scale synthesis of highly active bis-phosphine palladium(0) complexes, such as (tBu3P)2Pd(0), without the need for external reducing agents[1].

In Situ Generation of Custom Homogeneous Catalysts

Because the 'cod' ligand is highly labile and the complex is completely soluble in organic solvents, Pd(cod)Cl2 is ideal for high-throughput screening and in situ generation of custom Pd(II) catalysts by simply adding the desired phosphine or NHC ligand directly to the reaction mixture [2].

Preparation of Well-Defined L2PdCl2 Complexes for Structural Studies

When isolating pure, structurally well-defined palladium(II) chloride complexes with novel ligands (e.g., bulky phosphines or specialized N-heterocyclic carbenes), Pd(cod)Cl2 is the optimal precursor because it reacts cleanly at room temperature, and the displaced 'cod' byproduct is easily washed away with non-polar solvents [2].

Physical Description

Orange crystalline powder; Hygroscopic; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

283.93509 Da

Monoisotopic Mass

283.93509 Da

Heavy Atom Count

11

UNII

SK5GRF586M

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12107-56-1

Metabolism Metabolites

Palladium may be absorbed through oral, dermal, and inhalation exposure. Once in the body it distributes to the kidney, liver, spleen, lymph nodes, adrenal gland, lung and bone. Palladium's ability to form complexes allows it the bind to amino acids, proteins, DNA, and other macromolecules. Palladium and its metabolites are excreted in the urine and faeces. (A21)

General Manufacturing Information

Palladium, dichloro[(1,2,5,6-.eta.)-1,5-cyclooctadiene]-: ACTIVE

Dates

Last modified: 08-15-2023

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